

Spectroscopic data (NMR, IR, MS) for Diethyl (phthalimidomethyl)phosphonate

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Compound of Interest

Compound Name:	Diethyl (phthalimidomethyl)phosphonate
Cat. No.:	B1348183

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl (phthalimidomethyl)phosphonate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and characterization of this compound are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Diethyl (phthalimidomethyl)phosphonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.85 - 7.95	m	2H		Phthalimide-H (aromatic)
7.70 - 7.80	m	2H		Phthalimide-H (aromatic)
4.10 - 4.25	m	4H		O-CH ₂ -CH ₃
4.05	d	J(P,H) = 12.0	2H	P-CH ₂ -N
1.30	t	J(H,H) = 7.0	6H	O-CH ₂ -CH ₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ , ppm)	Assignment
167.5	C=O (Phthalimide)
134.0	Aromatic C-H
132.0	Aromatic C (quaternary)
123.5	Aromatic C-H
63.0	O-CH ₂
35.0 (d, J(P,C) \approx 150 Hz)	P-CH ₂
16.5 (d, J(P,C) \approx 6 Hz)	CH ₃

³¹P NMR (Phosphorus NMR) Data

Chemical Shift (δ , ppm)	Reference
~20.0	85% H ₃ PO ₄

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (aliphatic)
~1770 & ~1715	Strong	C=O stretch (imide, asymmetric & symmetric)
~1250	Strong	P=O stretch
~1020	Strong	P-O-C stretch

Mass Spectrometry (MS)

m/z	Ion
297.08	[M] ⁺ (Molecular Ion)
252	[M - OEt] ⁺
160	[Phthalimidomethyl] ⁺
138	[PO(OEt) ₂] ⁺

Experimental Protocols

Synthesis of Diethyl (phthalimidomethyl)phosphonate

This protocol is based on the Arbuzov reaction between N-(chloromethyl)phthalimide and triethyl phosphite.

Materials:

- N-(chloromethyl)phthalimide
- Triethyl phosphite
- Toluene (anhydrous)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

Procedure:

- To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(chloromethyl)phthalimide (1.0 eq).
- Add anhydrous toluene (50 mL) to dissolve the starting material.
- Slowly add triethyl phosphite (1.1 eq) to the solution at room temperature.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product is obtained as a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure **Diethyl (phthalimidomethyl)phosphonate**.^[1]

Spectroscopic Characterization

NMR Spectroscopy:

- Sample Preparation: Prepare a solution of **Diethyl (phthalimidomethyl)phosphonate** (10-20 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
- ¹H NMR: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer. Use standard acquisition parameters.
- ¹³C NMR: Acquire the carbon NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time may be necessary.

- ^{31}P NMR: Acquire the phosphorus NMR spectrum with proton decoupling.[\[2\]](#)[\[3\]](#) Use an external standard of 85% H_3PO_4 .[\[2\]](#)

IR Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

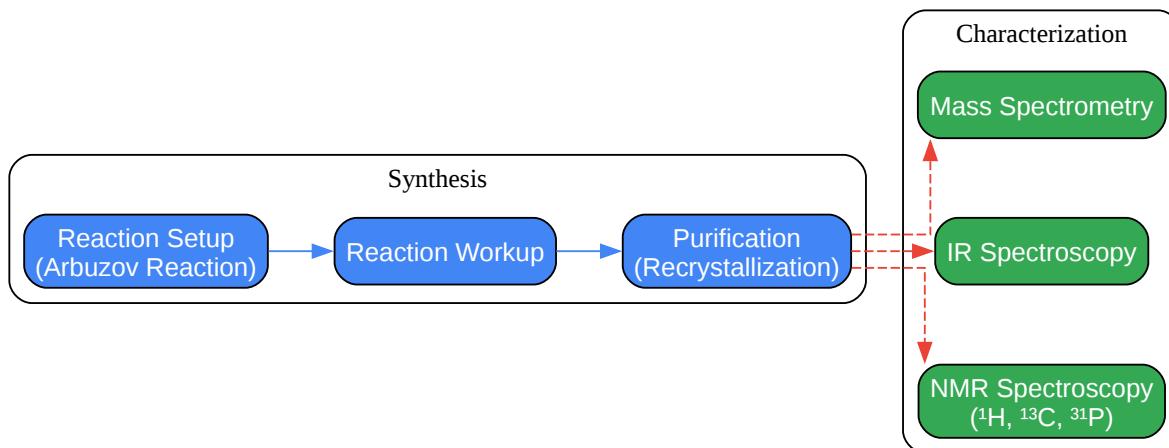
Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system). Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **Diethyl (phthalimidomethyl)phosphonate**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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References

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